2-(Cyclohexyloxy)-3-nitropyridine

Descripción general

Descripción

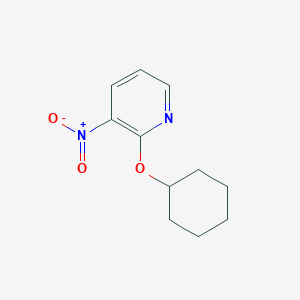

2-(Cyclohexyloxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the third position and a cyclohexyloxy group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-nitropyridine typically involves the nitration of 2-(Cyclohexyloxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclohexyloxy)-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, with solvents like dimethylformamide (DMF) and elevated temperatures.

Major Products Formed

Reduction: 2-(Cyclohexyloxy)-3-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research indicates that derivatives of pyridine compounds, including 2-(Cyclohexyloxy)-3-nitropyridine, exhibit significant anti-inflammatory properties. These compounds are effective in treating diseases mediated by pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. They can be used for the prophylaxis and treatment of conditions like arthritis, cancer, and diabetes .

Cancer Treatment

The compound has shown promise as a potential therapeutic agent in oncology. Specifically, it can inhibit protein tyrosine kinases involved in tumor growth and metastasis. For instance, c-Met inhibitors derived from similar structures have been explored for their efficacy against various cancers, including lung and breast cancer . The inhibition of c-Met signaling pathways may lead to reduced tumor progression and enhanced sensitivity to other anticancer therapies.

Inhibitory Effects on Diacylglycerol Acyl Transferase 1

A notable study demonstrated the design and synthesis of cyclohexyloxy-pyridyl derivatives as potent inhibitors of diacylglycerol acyl transferase 1 (DGAT1). These inhibitors have implications for treating metabolic disorders such as obesity and diabetes by regulating lipid metabolism .

Pharmacological Profiling

Pharmacological profiling of this compound has shown its ability to modulate inflammatory responses effectively. In vitro studies have indicated that this compound can significantly reduce the production of inflammatory mediators in cell lines exposed to inflammatory stimuli .

Data Summary Table

| Application Area | Mechanism of Action | Potential Diseases Treated |

|---|---|---|

| Anti-inflammatory | Cytokine inhibition | Arthritis, Diabetes |

| Cancer treatment | Tyrosine kinase inhibition | Lung cancer, Breast cancer |

| Metabolic disorders | DGAT1 inhibition | Obesity, Diabetes |

Mecanismo De Acción

The mechanism of action of 2-(Cyclohexyloxy)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

Similar Compounds

2-(Cyclohexyloxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

3-Nitropyridine: Lacks the cyclohexyloxy group, affecting its solubility and biological activity.

Uniqueness

2-(Cyclohexyloxy)-3-nitropyridine is unique due to the presence of both the cyclohexyloxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Actividad Biológica

2-(Cyclohexyloxy)-3-nitropyridine is an organic compound classified within the nitropyridine family. Its structure features a pyridine ring substituted with a nitro group at the third position and a cyclohexyloxy group at the second position. This unique configuration confers distinct chemical and biological properties that have been explored in various scientific studies.

The presence of both the cyclohexyloxy and nitro groups allows this compound to undergo several chemical reactions, including reduction and nucleophilic substitution. The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The cyclohexyloxy group enhances the compound's lipophilicity, influencing its membrane permeability and distribution within biological systems .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily due to its nitro group. Nitro compounds are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and potential anticancer activities .

Antimicrobial Activity

Nitro-containing compounds are often effective against various microorganisms. The mechanism typically involves the reduction of the nitro group, leading to toxic intermediates that can damage DNA and induce cell death in bacteria and parasites. This has been observed in other nitro derivatives like metronidazole, which is widely used in clinical settings .

Anti-inflammatory Effects

Nitro compounds have also been shown to possess anti-inflammatory properties. For instance, nitrated fatty acids can modulate cellular signaling pathways involved in inflammation. The interaction of these compounds with specific proteins alters their functions, providing a potential therapeutic avenue for inflammatory diseases.

Research Findings and Case Studies

Recent studies have focused on the synthesis and reactivity of this compound derivatives. For example:

- A study demonstrated that various derivatives could be synthesized through nucleophilic substitution reactions, yielding compounds with enhanced biological activity .

- Another investigation highlighted the photophysical properties of nitropyridines, suggesting their utility as precursors for pharmaceuticals due to their tunable characteristics .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Cyclohexyloxy)pyridine | Lacks nitro group; less reactive | Limited activity |

| 3-Nitropyridine | Lacks cyclohexyloxy group; affects solubility | Moderate antimicrobial |

| 2-(Phenoxy)-3-nitropyridine | Similar structure; different substituents | Potentially higher activity |

The combination of the cyclohexyloxy and nitro groups in this compound provides it with unique properties not found in its analogs.

Propiedades

IUPAC Name |

2-cyclohexyloxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRQAMTHBWCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.